Cas no 2126163-11-7 (4-(azetidin-1-yl)-4-methylcyclohexan-1-one)

4-(azetidin-1-yl)-4-methylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- Cyclohexanone, 4-(1-azetidinyl)-4-methyl-
- 4-(azetidin-1-yl)-4-methylcyclohexan-1-one
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- インチ: 1S/C10H17NO/c1-10(11-7-2-8-11)5-3-9(12)4-6-10/h2-8H2,1H3
- InChIKey: JVLVPEMZTWDXAI-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCC(N2CCC2)(C)CC1
4-(azetidin-1-yl)-4-methylcyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395855-0.1g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 0.1g |
$317.0 | 2023-06-03 | |
Aaron | AR01E87C-100mg |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 100mg |
$461.00 | 2025-02-10 | |
Aaron | AR01E87C-50mg |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 50mg |
$317.00 | 2025-02-10 | |
1PlusChem | 1P01E7Z0-2.5g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 2.5g |
$2276.00 | 2023-12-19 | |
1PlusChem | 1P01E7Z0-10g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 10g |
$4919.00 | 2023-12-19 | |
A2B Chem LLC | AX42332-1g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 1g |
$998.00 | 2024-04-20 | |
A2B Chem LLC | AX42332-100mg |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 100mg |
$369.00 | 2024-04-20 | |
Enamine | EN300-395855-2.5g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 2.5g |
$1791.0 | 2023-06-03 | |
Enamine | EN300-395855-0.25g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 0.25g |
$452.0 | 2023-06-03 | |
Enamine | EN300-395855-0.5g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 0.5g |
$713.0 | 2023-06-03 |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-(azetidin-1-yl)-4-methylcyclohexan-1-oneに関する追加情報
Introduction to 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one (CAS No. 2126163-11-7)
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one, with the CAS number 2126163-11-7, is a compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclohexane ring with an azetidine moiety, making it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 4-(azetidin-1-yl)-4-methylcyclohexan-1-one consists of a cyclohexane ring substituted with an azetidine group and a methyl group at the 4-position. The presence of the azetidine ring, which is a four-membered heterocyclic compound, imparts unique properties to this molecule. Azetidine rings are known for their high reactivity and conformational flexibility, which can be advantageous in designing molecules with specific biological activities.
In recent years, the study of small molecules with azetidine moieties has seen significant advancements. Research has shown that compounds containing azetidine rings can exhibit potent biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2022 highlighted the potential of azetidine-containing compounds as inhibitors of specific enzymes involved in inflammatory pathways. This research underscores the importance of compounds like 4-(azetidin-1-yl)-4-methylcyclohexan-1-one in developing novel therapeutic agents.
The synthesis of 4-(azetidin-1-yl)-4-methylcyclohexan-1-one has been explored using various methodologies. One common approach involves the reaction of 4-methylcyclohexanone with an azetidine derivative under suitable conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes for this compound.
In terms of its physical properties, 4-(azetidin-1-yl)-4-methylcyclohexan-1-one is typically a solid at room temperature with a melting point ranging from 75°C to 80°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various analytical and preparative techniques.
The biological activity of 4-(azetidin-1-yl)-4-methylcyclohexan-1-one has been investigated in several preclinical studies. One notable study published in Bioorganic & Medicinal Chemistry Letters in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it showed promising neuroprotective effects in cellular models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 4-(azetidin-1-yl)-4-methylcyclohexan-1-one have also been studied to assess its suitability for drug development. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further optimization and clinical evaluation. However, more detailed studies are needed to fully understand its metabolism and potential interactions with other drugs.
In conclusion, 4-(azetidin-1-yl)-4-methylcyclohexan-1-one (CAS No. 2126163-11-7) is a promising compound with a unique chemical structure that offers significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and neuroprotective properties make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to explore its biological activities and optimize its pharmacological profile for clinical applications.
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